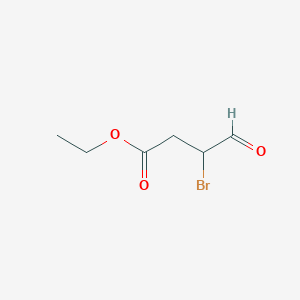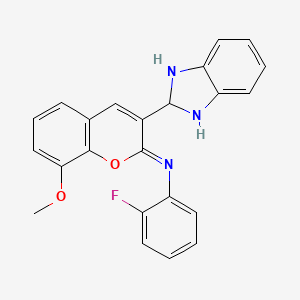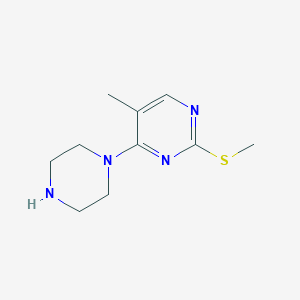
ethyl 3-bromo-4-oxobutanoate
Vue d'ensemble
Description
Ethyl 4-bromo-3-oxobutanoate is a chemical compound with the molecular formula C6H9BrO3 . It has an average mass of 209.038 Da and a monoisotopic mass of 207.973495 Da . It is used as an intermediate for the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived GABA-T antagonists .
Synthesis Analysis
The synthesis of ethyl 4-bromo-3-oxobutanoate involves a NaH-promoted cycloaddition between azadienes and ethyl 4-bromo-3-oxobutanoate . This reaction delivers a series of benzindenoazepines with good yields and stereoselectivities . Another reaction involves refluxing of ethyl 3-oxobutanoate in benzene in the presence of aluminum chloride .Molecular Structure Analysis
The molecular structure of ethyl 4-bromo-3-oxobutanoate consists of a bromine atom attached to the fourth carbon atom in the butanoate chain . The third carbon atom in the chain is attached to an oxygen atom, forming a carbonyl group .Chemical Reactions Analysis
Ethyl 4-bromo-3-oxobutanoate undergoes a NaH-promoted cycloaddition with azadienes to form benzindenoazepines . Another reaction involves the compound with benzene in the presence of aluminum chloride .Physical And Chemical Properties Analysis
Ethyl 4-bromo-3-oxobutanoate is a liquid at room temperature . It has a boiling point of 231.6°C at 760 mmHg . The compound has a molecular weight of 209.04 .Applications De Recherche Scientifique
Enantioselectivity in Reduction Processes
- Ethyl 3-bromo-4-oxobutanoate shows varied enantioselectivity in its reduction, dependent on reaction conditions, catalysts, and cofactors used. For instance, its reduction by Geotrichum candidum cells yields different enantiomers based on the cofactor employed (Sundby, Zotti, & Anthonsen, 2003).
Reactions with Other Compounds
- When combined with benzene in the presence of aluminum chloride, ethyl 3-bromo-4-oxobutanoate undergoes diverse reactions, producing a variety of compounds with potential applications in different fields (Kato & Kimura, 1979).
Synthesis of Novel Compounds
- It acts as a key intermediate in the synthesis of various novel compounds, such as triazoloquinolines and other heterocycles, showcasing its utility in organic synthesis (Pokhodylo & Obushak, 2019).
Application in Asymmetric Reduction
- Ethyl 3-bromo-4-oxobutanoate is used in asymmetric reduction processes, especially in enzyme-catalyzed reactions, to produce specific enantiomers. This is crucial in producing optically active compounds in pharmaceuticals and other industries (Shimizu et al., 1990).
Role in Synthesizing Diverse Trifluoromethyl Heterocycles
- It is a versatile intermediate for the synthesis of a wide array of trifluoromethyl heterocycles, demonstrating its significant role in the creation of complex organic compounds (Honey et al., 2012).
Contribution to Antimicrobial and Antioxidant Research
- This compound is also involved in the synthesis of derivatives that have been studied for their antimicrobial and antioxidant properties, indicating its potential in the development of new therapeutic agents (Kariyappa et al., 2016).
Safety And Hazards
Ethyl 4-bromo-3-oxobutanoate is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-bromo-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-2-10-6(9)3-5(7)4-8/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNMULCOMQAULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4-oxobutanoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-[(4-methylphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6463263.png)
![6-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B6463271.png)
![1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6463273.png)
![7-methoxy-3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6463280.png)
![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B6463286.png)
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463288.png)

![2-(3-benzoylphenyl)-N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)propanamide](/img/structure/B6463297.png)
![N-[(2,4-dichlorophenyl)methyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6463313.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463323.png)
![1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6463334.png)


![2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6463364.png)